molecular formula C11H13NO B1460061 2-[(Propan-2-yloxy)methyl]benzonitrile CAS No. 1000931-90-7

2-[(Propan-2-yloxy)methyl]benzonitrile

Cat. No.: B1460061
CAS No.: 1000931-90-7
M. Wt: 175.23 g/mol
InChI Key: PSOOOXPWTCVNIT-UHFFFAOYSA-N
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Description

2-[(Propan-2-yloxy)methyl]benzonitrile is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It is a significant compound in various scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-[(Propan-2-yloxy)methyl]benzonitrile is widely used in scientific research and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a biochemical reagent in proteomics research . The compound’s unique properties make it valuable in various industrial applications, including the production of dyes, coatings, and advanced materials .

Biochemical Analysis

Biochemical Properties

2-(Isopropoxymethyl)benzonitrile plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, which can influence the protein’s function and stability. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of 2-(Isopropoxymethyl)benzonitrile on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation state of proteins involved in signaling cascades, leading to changes in cellular responses. Additionally, it can impact the expression of genes related to metabolic processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 2-(Isopropoxymethyl)benzonitrile exerts its effects through specific binding interactions with biomolecules . It may bind to active sites on enzymes, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme, affecting its function. Furthermore, 2-(Isopropoxymethyl)benzonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Isopropoxymethyl)benzonitrile can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-(Isopropoxymethyl)benzonitrile can result in sustained changes in cellular processes, which need to be carefully monitored in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(Isopropoxymethyl)benzonitrile vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage threshold is crucial for its safe and effective use in research.

Metabolic Pathways

2-(Isopropoxymethyl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of metabolites within the cell. For instance, the compound may be metabolized through oxidation or reduction reactions, leading to the formation of different metabolites . The specific pathways and enzymes involved in its metabolism are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Isopropoxymethyl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 2-(Isopropoxymethyl)benzonitrile is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .

Preparation Methods

The synthesis of 2-[(Propan-2-yloxy)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be further optimized using ionic liquids as co-solvents and catalysts, which simplifies the separation process and enhances the yield . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

2-[(Propan-2-yloxy)methyl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to produce primary amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, leading to the formation of diverse products .

Comparison with Similar Compounds

2-[(Propan-2-yloxy)methyl]benzonitrile can be compared with other similar compounds, such as benzonitrile and its derivatives. While benzonitrile itself is a simpler molecule, the addition of the isopropoxymethyl group in this compound enhances its reactivity and broadens its range of applications. Other similar compounds include 2-(methoxymethyl)benzonitrile and 2-(ethoxymethyl)benzonitrile, which differ in the alkoxy group attached to the benzene ring .

Properties

IUPAC Name

2-(propan-2-yloxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOOOXPWTCVNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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